BMS961

Description

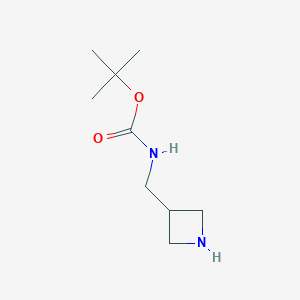

The exact mass of the compound tert-butyl N-(azetidin-3-ylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLUHRBHXXGWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571807 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-15-7 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Role of BMS-986158 in Gene Regulation: A Technical Guide

An In-depth Analysis of the BET Inhibitor BMS-986158, a Potent Modulator of Oncogenic Transcription

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The query for "BMS961" did not yield specific results. Based on the similarity of the compound identifier and its relevance to gene regulation, this guide focuses on the well-documented Bristol Myers Squibb (BMS) compound, BMS-986158 , a potent Bromodomain and Extra-Terminal domain (BET) inhibitor.

Executive Summary

BMS-986158 is a selective, orally bioavailable small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BMS-986158 effectively displaces these proteins from chromatin, leading to the suppression of key oncogenes and other genes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies associated with BMS-986158's function in gene regulation.

Core Mechanism of Action: Disruption of Transcriptional Activation

The primary function of BMS-986158 in gene regulation is the inhibition of the BET family of proteins. This disruption of BET protein function leads to a cascade of downstream effects on gene expression.

Signaling Pathway of BMS-986158 Action

BMS-986158 exerts its effects by interrupting the normal function of BET proteins in facilitating gene transcription. The simplified signaling pathway is as follows:

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and pharmacokinetic properties of BMS-986158.

Table 1: In Vitro Inhibitory Activity of BMS-986158

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| NCI-H211 | Small Cell Lung Cancer | 6.6 | Proliferation Assay | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | Proliferation Assay | [1] |

| Multiple Hematologic and Solid Tumor Cell Lines | Various | Potent (sub-micromolar) | Proliferation Assays | [2] |

| BRD4 (BD1) | - | < 5 | TR-FRET | [3] |

Table 2: Pharmacokinetic Parameters of BMS-986158 in Humans (Phase 1/2a Trial)

| Parameter | Value | Dosing Schedule | Reference |

| Tmax (median) | 1 - 4 hours | Single dose | [4] |

| Dose Proportionality | Observed from 0.75 - 4.5 mg | Single dose | [4] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (43%), Thrombocytopenia (39%) | Multiple schedules | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Inhibition

This assay is commonly used to screen for and characterize inhibitors of protein-protein interactions, such as the binding of BET bromodomains to acetylated histones.

Objective: To quantify the inhibitory activity of BMS-986158 on the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A BET bromodomain protein is typically tagged with a donor fluorophore (e.g., Europium cryptate), and a biotinylated acetylated histone peptide is bound to streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the bromodomain binds to the histone peptide, FRET occurs. An inhibitor like BMS-986158 will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant, purified BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore.

-

Biotinylated acetylated histone H4 peptide.

-

Streptavidin-conjugated acceptor fluorophore.

-

BMS-986158 or other test compounds.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Microplate reader capable of TR-FRET measurements.

Protocol:

-

Prepare serial dilutions of BMS-986158 in the assay buffer.

-

In a suitable microplate, add the BET bromodomain protein and the acetylated histone peptide.

-

Add the serially diluted BMS-986158 to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Add the streptavidin-conjugated acceptor fluorophore to each well.

-

Incubate the plate for another defined period (e.g., 60 minutes) in the dark.

-

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Patient-Derived Xenograft (PDX) Models for In Vivo Efficacy

PDX models are a powerful tool for evaluating the anti-tumor activity of investigational drugs in a system that more closely recapitulates the heterogeneity of human tumors.

Objective: To assess the in vivo anti-tumor efficacy of BMS-986158 in various cancer types.

Principle: Fresh tumor tissue from a patient is surgically implanted into an immunodeficient mouse. Once the tumor is established, the mouse is treated with the investigational drug, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD-scid or NSG mice).

-

Fresh, sterile patient tumor tissue.

-

Surgical instruments.

-

BMS-986158 formulated for oral administration.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Under sterile conditions, mince the patient tumor tissue into small fragments (approximately 2-3 mm³).

-

Anesthetize an immunodeficient mouse and make a small incision in the flank.

-

Implant a single tumor fragment subcutaneously.

-

Suture the incision and monitor the mouse for recovery and tumor growth.

-

Tumor Growth Monitoring: Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Treatment Administration: Randomize the mice into treatment and control groups.

-

Administer BMS-986158 orally to the treatment group according to the specified dosing schedule (e.g., daily or 5 days on/2 days off). The control group receives the vehicle.

-

Continue treatment and tumor monitoring for a predefined period or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the BMS-986158-treated group to the control group to assess efficacy.

Mandatory Visualizations

Experimental Workflow for TR-FRET Assay

Logical Relationship of BMS-986158's Effect on Gene Expression

Conclusion

BMS-986158 represents a promising therapeutic agent that targets the epigenetic regulation of gene expression. Its mechanism of action, centered on the inhibition of the BET family of proteins, leads to the suppression of critical oncogenes like c-MYC and has demonstrated anti-tumor activity in a range of preclinical models and clinical trials. The data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the role of BET inhibitors in cancer therapy and other diseases driven by transcriptional dysregulation. Further investigation into the nuanced effects of BMS-986158 on the broader transcriptome and its potential in combination therapies will be crucial for realizing its full clinical potential.

References

- 1. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BET Proteins with BMS-986158: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. BMS 986158 - AdisInsight [adisinsight.springer.com]

A Technical Guide to Deucravacitinib (BMS-986165): A Selective TYK2 Inhibitor Modulating Epithelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] It represents a significant advancement in the treatment of immune-mediated diseases, particularly moderate-to-severe plaque psoriasis, a condition characterized by the hyperproliferation of epithelial cells (keratinocytes).[1][2] Genetic analyses in human populations revealed that individuals with impaired TYK2 function were protected from certain immune-mediated diseases like psoriasis, highlighting TYK2 as a promising therapeutic target. Deucravacitinib was specifically designed to inhibit TYK2 signaling, thereby addressing the underlying drivers of pathogenic inflammation and epithelial dysregulation.[3] This document provides a detailed overview of its mechanism of action, its role in controlling epithelial cell proliferation, and the key experimental data supporting its development.

Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[4] These enzymes are critical for transducing signals from cytokine receptors on the cell surface to the nucleus, thereby regulating gene expression. TYK2 is essential for signaling downstream of key cytokines involved in psoriasis pathogenesis, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[3][4][5]

Unlike other JAK inhibitors that compete with ATP in the highly conserved active kinase domain (JH1), Deucravacitinib features a novel mechanism. It binds with high affinity to the regulatory pseudokinase domain (JH2) of TYK2.[6] This allosteric binding locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[3][6] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, potentially avoiding adverse events associated with the inhibition of other JAK family members.[3]

The TYK2 Signaling Pathway and its Role in Epithelial Proliferation

In psoriasis, the IL-23/IL-17 axis is a central pathogenic pathway. Dendritic cells release IL-23, which binds to its receptor on T helper 17 (Th17) cells. This binding activates the receptor-associated TYK2 and JAK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7] Activated STAT3 promotes the expression of the transcription factor RORγt, driving the differentiation of Th17 cells and stimulating their production of pro-inflammatory cytokines, most notably IL-17A.[7]

IL-17A then acts directly on epithelial cells (keratinocytes), stimulating them to proliferate and produce a range of inflammatory mediators, including chemokines and antimicrobial peptides. This creates a positive feedback loop that recruits more immune cells and sustains the chronic inflammation and epidermal hyperplasia characteristic of psoriatic plaques.[7]

By selectively inhibiting TYK2, Deucravacitinib disrupts this cascade at a critical upstream point. It blocks IL-23 signaling, which in turn reduces Th17 cell activation and differentiation, leading to a significant decrease in IL-17A production.[8][9] The diminished IL-17 signaling reduces the stimulus for keratinocyte hyperproliferation, helping to normalize the epidermal architecture and resolve psoriatic lesions.

Quantitative Data Summary

The efficacy and potency of Deucravacitinib have been quantified through a series of preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

| Parameter | Target/Assay | Value | Reference |

| Binding Affinity (Ki) | TYK2 Pseudokinase Domain | 0.02 nM | [10][11] |

| Cellular Inhibition (IC50) | IL-23 Signaling | 2-14 nM | [10] |

| IL-12 Signaling | 2-14 nM | [10] | |

| Type I IFN Signaling | 2-14 nM | [10] | |

| Selectivity | Kinase Panel (265 kinases) | Highly Selective | [10][11] |

Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (Phase 2)

| Dose | PASI 75 Response at Week 12 (%) | Placebo Response at Week 12 (%) | Reference |

| 3 mg QD | 39% | 7% | [5] |

| 3 mg BID | 69% | 7% | [5] |

| 6 mg BID | 67% | 7% | [5] |

| 12 mg QD | 75% | 7% | [5] |

| PASI 75: ≥75% reduction in the Psoriasis Area and Severity Index score from baseline. |

Table 3: Pharmacodynamic Biomarker Response (Phase 2)

| Biomarker | Change from Baseline (Day 85, 12 mg QD vs. Placebo) | Reference |

| Serum IL-17A | -0.240 vs. -0.067 | [8][9] |

| Serum IL-17C | -14.850 vs. -1.664 | [8][9] |

| Serum IL-19 | -96.445 vs. -8.119 | [8][9] |

| Serum Beta-defensin | -65,025 vs. -7,554 | [8][9] |

Experimental Protocols and Development Workflow

The development of a selective TYK2 inhibitor like Deucravacitinib involves a multi-stage process, from initial screening to clinical validation.

Key Experimental Methodologies

-

TYK2 Binding Assay:

-

Principle: To determine the binding affinity (Ki) of the compound to the target protein.

-

Methodology: Recombinant TYK2 pseudokinase domain protein is incubated with a radiolabeled ligand. The test compound (Deucravacitinib) is added in various concentrations. The displacement of the radioligand is measured, typically by scintillation counting, to calculate the Ki value.

-

-

Cell-Based Cytokine Signaling Assays:

-

Principle: To measure the functional inhibition (IC50) of a specific cytokine signaling pathway in a cellular context.

-

Methodology: A relevant human cell line or primary cells (e.g., T-cells) are pre-incubated with serial dilutions of Deucravacitinib. The cells are then stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α). The endpoint measured is the phosphorylation of a downstream STAT protein (e.g., pSTAT3), typically quantified via flow cytometry or ELISA. The IC50 is calculated from the dose-response curve.[11]

-

-

In Vitro Keratinocyte Proliferation Assays:

-

Principle: To directly assess the effect of TYK2 inhibition on epithelial cell proliferation.

-

Methodology: Human keratinocyte cell lines (e.g., HaCaT) or primary normal human epidermal keratinocytes (NHEK) are treated with various doses of Deucravacitinib. Cell proliferation is measured over time using assays like the CCK-8 colorimetric assay or by colony formation assays, which assess the ability of single cells to grow into colonies.[12]

-

-

In Vivo Murine Model of Psoriasis:

-

Principle: To evaluate the efficacy of the compound in a living organism with induced psoriasis-like skin inflammation.

-

Methodology: A common model involves repeated intradermal injections of IL-23 into mouse ears, which induces epidermal hyperplasia (acanthosis) and inflammation, mimicking key aspects of psoriasis.[10] Mice are treated orally with Deucravacitinib or a vehicle control. Efficacy is assessed by measuring the reduction in ear thickness and by histological analysis of skin biopsies to quantify the decrease in epidermal thickness and inflammatory infiltrate.[10][12]

-

Drug Development Workflow

The logical progression from discovery to clinical application is a critical component of drug development.

Conclusion

Deucravacitinib (BMS-986165) is a highly selective, allosteric TYK2 inhibitor that effectively modulates the key IL-23/IL-17 inflammatory axis responsible for epithelial hyperproliferation in psoriasis. Its unique mechanism of action, which confers high selectivity for TYK2, distinguishes it from pan-JAK inhibitors. Supported by robust preclinical data and compelling clinical trial results, Deucravacitinib has demonstrated significant efficacy in reducing disease activity and clearing psoriatic lesions.[2] This targeted approach provides a powerful therapeutic option for managing psoriasis and holds potential for the treatment of a wide spectrum of other immune-mediated diseases.

References

- 1. biospace.com [biospace.com]

- 2. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news.bms.com [news.bms.com]

- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of BMS-961: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-961, a potent and selective agonist of the Retinoic Acid Receptor γ (RARγ), has emerged as a promising candidate for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of BMS-961's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its demonstrated ability to modulate the innate immune response in human corneal epithelial cells (HCECs) upon fungal challenge, highlighting its potential as a therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Retinoic acid receptors (RARs), a family of nuclear receptors, are known to play crucial roles in regulating immune responses and inflammation. BMS-961 is a synthetic retinoid that exhibits high selectivity for RARγ, with an EC50 value of 30 nM for RARγ and 1000 nM for RARβ, and no activity at RARα.[1] This selectivity makes it a valuable tool for investigating the specific role of RARγ in inflammatory processes and a potential therapeutic with a targeted mechanism of action. This guide synthesizes the available data on the anti-inflammatory effects of BMS-961, with a particular focus on its activity in a model of fungal-induced inflammation.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of BMS-961 has been quantified in a study by Wang et al. (2016), which investigated its effects on human corneal epithelial cells (HCECs) challenged with Aspergillus fumigatus. The key findings are summarized below.

Table 1: Effect of BMS-961 on Pro-inflammatory Cytokine Production in Aspergillus fumigatus-stimulated HCECs

| Treatment | TNF-α mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α Protein Level (pg/mL) | IL-6 Protein Level (pg/mL) |

| Control | 1.0 | 1.0 | Undetectable | Undetectable |

| A. fumigatus | ~12.5 | ~15.0 | ~450 | ~600 |

| A. fumigatus + BMS-961 (1 µg/mL) | ~5.0 | ~6.0 | ~200 | ~250 |

Data are approximated from graphical representations in Wang et al. (2016). The study demonstrated a statistically significant reduction (P<0.01) in both mRNA and protein levels of TNF-α and IL-6 in the presence of BMS-961.[2]

Table 2: Effect of BMS-961 on Dectin-1 Expression in Aspergillus fumigatus-stimulated HCECs

| Treatment | Dectin-1 mRNA Expression (Fold Change vs. Control) | Dectin-1 Protein Expression (Relative Intensity) |

| Control | 1.0 | Low |

| A. fumigatus | ~4.5 | High |

| A. fumigatus + BMS-961 (1 µg/mL) | ~1.5 | Moderate |

Data are approximated from graphical representations in Wang et al. (2016). BMS-961 pretreatment led to a significant downregulation of Dectin-1 mRNA and protein expression (P<0.001) compared to cells stimulated with the fungus alone.[2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of BMS-961 are believed to be mediated through the activation of RARγ, which in turn modulates downstream signaling pathways involved in the inflammatory response. The primary mechanism appears to involve the downregulation of the fungal pattern recognition receptor Dectin-1 and subsequent interference with pro-inflammatory signaling cascades.

RARγ-Mediated Downregulation of Dectin-1

Aspergillus fumigatus is recognized by host cells through pattern recognition receptors, including Dectin-1. Upon binding to fungal β-glucans, Dectin-1 triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. The study by Wang et al. (2016) demonstrated that activation of RARγ by BMS-961 leads to a significant reduction in Dectin-1 expression at both the mRNA and protein levels in HCECs.[2] This suggests that a key anti-inflammatory action of BMS-961 is to dampen the initial recognition of the fungal pathogen, thereby preventing the initiation of the inflammatory cascade.

Caption: BMS-961-mediated downregulation of Dectin-1 expression.

Putative Modulation of NF-κB and AP-1 Signaling

While the direct effect of BMS-961 on NF-κB and AP-1 in the context of fungal infection has not been explicitly detailed, the known mechanisms of RARs suggest a strong possibility of their involvement. RARs are known to antagonize the activity of both NF-κB and AP-1 through a process called transrepression. This can occur through several mechanisms, including direct protein-protein interactions that prevent these transcription factors from binding to their DNA response elements, or by competing for limited co-activators. By inhibiting NF-κB and AP-1, RARγ activation by BMS-961 would directly suppress the transcription of a wide array of pro-inflammatory genes, including those for TNF-α and IL-6.

Caption: Proposed anti-inflammatory signaling pathway of BMS-961.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of BMS-961's anti-inflammatory properties, based on the study by Wang et al. (2016).[2]

Cell Culture and Treatment

-

Cell Line: Human corneal epithelial cells (HCECs).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Aspergillus fumigatus Culture: A. fumigatus (strain 3.0772) is grown on Sabouraud dextrose agar slants at 28°C for 5-7 days. Conidia are harvested and used to generate hyphae by incubating in RPMI 1640 medium at 37°C for 8 hours.

-

BMS-961 Treatment: HCECs are pretreated with BMS-961 (1 µg/mL, dissolved in DMSO) for 30 minutes prior to stimulation with A. fumigatus hyphae (5 × 10^7 CFU/mL). Control groups include untreated cells and cells treated with DMSO vehicle.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from HCECs using TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (TNF-α, IL-6, Dectin-1) is normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected at specified time points after stimulation.

-

Assay Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's protocols. The absorbance is read at 450 nm using a microplate reader.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from HCECs using a lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Dectin-1 and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing BMS-961's anti-inflammatory effects.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of the selective RARγ agonist, BMS-961. Its ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to a fungal pathogen highlights its potential as a therapeutic agent for inflammatory conditions, particularly those involving epithelial surfaces. The mechanism of action appears to be multifaceted, involving the downregulation of the pattern recognition receptor Dectin-1 and likely the transrepression of the key inflammatory transcription factors NF-κB and AP-1.

Further research is warranted to fully elucidate the signaling pathways modulated by BMS-961 in different cell types and inflammatory contexts. Investigating its efficacy in in vivo models of inflammation will be a critical next step in its development as a potential therapeutic. The high selectivity of BMS-961 for RARγ offers the promise of a targeted anti-inflammatory therapy with a potentially favorable side-effect profile.

References

The Discovery and Development of BMS-961: A Selective RARγ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-961 is a synthetic retinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Retinoic Acid Receptor gamma (RARγ). As a member of the nuclear receptor superfamily, RARγ plays a crucial role in a variety of biological processes, including cell differentiation, proliferation, and apoptosis. The development of selective RARγ agonists like BMS-961 offers a promising therapeutic strategy for targeting specific cellular pathways implicated in various diseases, potentially minimizing the off-target effects associated with non-selective retinoids. This technical guide provides a comprehensive overview of the discovery, development, and biological characterization of BMS-961, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Data: BMS-961

| Parameter | Value | Reference |

| Chemical Name | 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid | |

| Molecular Formula | C23H26FNO4 | |

| Molecular Weight | 399.46 g/mol | |

| CAS Number | 185629-22-5 |

Quantitative Biological Data

The selectivity of BMS-961 for RARγ over other RAR isoforms is a key feature of its biological profile. This selectivity has been quantified through various in vitro assays.

| Assay Type | Receptor | Value | Reference |

| EC50 (Transactivation Assay) | RARγ | 30 nM | |

| RARβ | 1000 nM | ||

| RARα | No activity reported |

Signaling Pathway and Mechanism of Action

Retinoic acid receptors, including RARγ, are ligand-dependent transcription factors. In their inactive state, they are typically part of a co-repressor complex bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, inhibiting transcription. Upon binding of an agonist like BMS-961, the receptor undergoes a conformational change, leading to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. This co-activator complex then initiates the transcription of downstream target genes involved in cellular processes such as differentiation and proliferation.

Caption: RARγ signaling pathway activated by BMS-961.

Discovery and Development

While the specific details of the initial synthesis and structure-activity relationship (SAR) studies for BMS-961 are not extensively detailed in publicly available literature, the general principles of retinoid drug design provide context for its development. The core structure, featuring a tetramethyl-tetrahydronaphthalenyl group, is a common scaffold in synthetic retinoids designed to mimic the hydrophobic β-ionone ring of all-trans retinoic acid (ATRA) while offering improved stability. The benzoic acid moiety serves as the polar head group, crucial for interaction with the ligand-binding pocket of the RARs. The fluoro-substituted amide linker is likely the result of medicinal chemistry efforts to optimize potency and selectivity for the RARγ isoform.

Experimental Protocols

RARγ Transactivation Assay

This assay is fundamental for determining the functional potency (EC50) of a compound as an agonist for a specific nuclear receptor.

Principle: A reporter gene system is used in a host cell line that is engineered to express the RARγ receptor. The reporter gene (e.g., luciferase) is placed under the control of a promoter containing RAREs. In the presence of an RARγ agonist like BMS-961, the receptor is activated and drives the expression of the reporter gene, leading to a measurable signal (e.g., light output) that is proportional to the agonist's activity.

Detailed Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HeLa) is cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Transfection: Cells are transiently transfected with two plasmids: an expression vector for human RARγ and a reporter plasmid containing a RARE-driven luciferase gene. A third plasmid expressing a control reporter (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After transfection, cells are treated with a serial dilution of BMS-961 or a vehicle control.

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of luciferase and the normalization reporter are measured using appropriate assay kits and a luminometer/spectrophotometer.

-

Data Analysis: The luciferase signal is normalized to the control reporter signal. The normalized data is then plotted against the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an RARγ transactivation assay.

In Vitro Mouse Embryonic Limb Bud Culture

This ex vivo model is used to assess the effects of compounds on chondrogenesis and limb development.

Principle: Embryonic limb buds are excised at a specific developmental stage and cultured in vitro. In the presence of a compound that affects limb development, such as a retinoid, changes in morphology, growth, and cartilage formation can be observed and quantified.

Detailed Methodology:

-

Embryo Collection: Timed-pregnant mice are euthanized at embryonic day 11-12. The uterine horns are dissected, and embryos are collected in sterile PBS.

-

Limb Bud Dissection: Forelimbs and/or hindlimbs are carefully dissected from the embryos under a dissecting microscope.

-

Culture Setup: Limb buds are placed on a filter (e.g., Nuclepore) supported by a stainless-steel grid in a culture dish containing culture medium (e.g., BGJb medium supplemented with ascorbic acid and antibiotics). The medium level is adjusted to just wet the filter.

-

Compound Treatment: BMS-961 is added to the culture medium at various concentrations.

-

Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 3-6 days. The medium is changed every 24-48 hours.

-

Analysis:

-

Morphological Scoring: Limb buds are observed daily and scored for developmental stage and any gross malformations.

-

Histology: At the end of the culture period, limb buds are fixed, sectioned, and stained (e.g., with Alcian Blue for cartilage) to visualize the skeletal elements.

-

Biochemical Analysis: Cartilage formation can be quantified by measuring the incorporation of radiolabeled sulfate into glycosaminoglycans.

-

In Vivo Topical Application and Skin Gene Expression Analysis

This in vivo model is used to evaluate the effects of topically applied compounds on gene expression in the skin.

Principle: A solution or formulation containing the test compound is applied to a defined area of the skin of a laboratory animal (e.g., a mouse). After a specific treatment period, the treated skin is biopsied, and the expression levels of target genes are measured.

Detailed Methodology:

-

Animal Acclimation and Preparation: Mice (e.g., SKH-1 hairless or shaved C57BL/6) are acclimated to the housing conditions. The dorsal skin is used for application.

-

Compound Formulation and Application: BMS-961 is dissolved in a suitable vehicle (e.g., ethanol/propylene glycol). A defined volume of the solution is applied topically to a marked area of the dorsal skin.

-

Treatment Period: The application is repeated as per the study design (e.g., once daily for 4 days).

-

Skin Biopsy: At the end of the treatment period, the animals are euthanized, and the treated skin area is excised.

-

RNA Extraction: The skin biopsy is homogenized, and total RNA is extracted using a suitable kit.

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., those involved in keratinocyte proliferation and differentiation, or retinoid metabolism) are quantified. Gene expression is normalized to a housekeeping gene.

-

RNA Sequencing (RNA-Seq): For a more global analysis of gene expression changes, RNA-Seq can be performed.

-

-

Data Analysis: The relative gene expression levels in the BMS-961-treated group are compared to the vehicle-treated control group.

Summary and Future Directions

BMS-961 is a valuable research tool for investigating the specific roles of RARγ in various biological systems. Its high selectivity makes it superior to non-selective retinoids for dissecting RARγ-mediated signaling pathways. While the publicly available data on its discovery and development are limited, the information on its biological activity and the established protocols for its evaluation provide a solid foundation for further research. Future studies could focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of BMS-961, which would be essential for any potential clinical development. Furthermore, exploring its therapeutic potential in preclinical models of diseases where RARγ is implicated, such as certain cancers and dermatological disorders, is a promising avenue for future investigation.

Unraveling the Specificity of BMS961 for RARγ: A Structural and Mechanistic Deep Dive

For Immediate Release

In the intricate world of nuclear receptor pharmacology, the selective targeting of specific receptor isotypes remains a paramount challenge. This technical guide delves into the structural underpinnings of BMS961, a synthetic retinoid agonist, and its remarkable selectivity for the Retinoic Acid Receptor gamma (RARγ). Through an in-depth analysis of crystallographic data, binding affinities, and key experimental methodologies, we illuminate the precise molecular interactions that govern this specificity, providing valuable insights for researchers, scientists, and professionals engaged in drug development.

The Structural Basis of this compound's Selectivity for RARγ

The selectivity of this compound for RARγ is not a matter of chance but rather a finely tuned interplay of molecular recognition, primarily dictated by the unique amino acid landscape of the RARγ ligand-binding pocket (LBP). The crystal structure of the RARγ ligand-binding domain (LBD) in complex with this compound (PDB ID: 4LBD) reveals the critical interactions that underpin its high affinity and specificity.[1]

At the heart of this selectivity lies a key amino acid residue, Methionine 272 (Met272) , which is unique to the RARγ isotype. In RARα and RARβ, the corresponding residues are Serine (Ser232) and Alanine (Ala225), respectively. The hydroxyl group of this compound forms a crucial hydrogen bond with the sulfur atom of Met272 in the RARγ LBP.[2] This interaction is absent in RARα and RARβ, where the smaller or more polar residues at the equivalent position cannot establish a similar favorable contact.

Furthermore, the overall topography of the RARγ LBP, shaped by other amino acid variations, creates a complementary binding surface for this compound. The substitution of a bulky valine in RARβ with the smaller Alanine (Ala397) in RARγ contributes to a subtle reshaping of the pocket that better accommodates this compound.[2] This combination of a specific, high-energy hydrogen bond and a sterically favorable pocket geometry collectively drives the high selectivity of this compound for RARγ.

To visualize the key differences in the ligand-binding domains of the three human RAR isotypes, an amino acid sequence alignment is presented below, highlighting the critical residues responsible for selective ligand recognition.

| Receptor | Helix 3 Residue | Helix 5 Residue | Helix 11 Residue |

| RARα | Ser232 | Ile270 | Val395 |

| RARβ | Ala225 | Ile263 | Val388 |

| RARγ | Ala234 | Met272 | Ala397 |

Table 1: Key Amino Acid Differences in the Ligand-Binding Domains of Human RAR Isotypes.

Quantitative Analysis of this compound Binding Affinity

| Ligand | RARα (ED50/Ki/Kd) | RARβ (ED50/Ki/Kd) | RARγ (ED50/Ki/Kd) |

| This compound | >1000 nM (estimated) | >1000 nM (estimated) | 30 nM (ED50) |

| All-trans Retinoic Acid (ATRA) | ~1-10 nM | ~1-10 nM | ~1-10 nM |

Table 2: Comparative Binding Affinities of this compound and ATRA for RAR Isotypes. (Note: Estimated values for RARα and RARβ are based on the known high selectivity of this compound for RARγ).

Experimental Protocols

The elucidation of the structural and functional basis of this compound's selectivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Receptor Preparation: The ligand-binding domains (LBDs) of human RARα, RARβ, and RARγ are expressed in a suitable system (e.g., E. coli or insect cells) and purified.[4][5][6] Nuclear extracts from cells transiently transfected with vectors expressing the full-length RARs can also be utilized.[7]

-

Radioligand: A high-affinity radioligand, such as [³H]all-trans retinoic acid ([³H]ATRA), is used.

-

Incubation: A constant concentration of the purified RAR LBD and the radioligand are incubated with increasing concentrations of the unlabeled competitor compound (this compound). The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA) at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).[2][8]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

Protocol:

-

Protein Expression and Purification: The human RARγ LBD is overexpressed in an E. coli expression system (e.g., BL21(DE3) strain) as a fusion protein (e.g., with a His-tag) to facilitate purification.[4][5] The protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography.[9]

-

Complex Formation: The purified RARγ LBD is incubated with a molar excess of this compound to ensure complete saturation of the ligand-binding pocket.

-

Crystallization: The protein-ligand complex is crystallized using vapor diffusion methods (hanging or sitting drop).[4] This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts, and allowing it to equilibrate against a larger reservoir of the crystallization solution. Finding the optimal crystallization conditions often requires extensive screening of various chemical cocktails.

-

Data Collection: The resulting crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.[10]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is then built into the electron density map and refined using specialized software to obtain the final, high-resolution atomic structure.[10]

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and relationships.

Caption: RARγ signaling pathway activated by this compound.

Caption: Experimental workflow for selectivity analysis.

Caption: Key interactions of this compound within the RARγ LBP.

Conclusion

The high selectivity of this compound for RARγ is a testament to the power of structure-based drug design. The unique presence of Met272 in the RARγ ligand-binding pocket, which forms a specific hydrogen bond with this compound, is the primary determinant of this specificity. This, coupled with a favorable steric environment within the LBP, results in a significantly higher binding affinity for RARγ over its α and β counterparts. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate the nuances of RAR-ligand interactions. A thorough understanding of these molecular determinants is crucial for the development of next-generation, highly selective nuclear receptor modulators with improved therapeutic profiles and reduced off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification, functional characterization, and crystallization of the ligand binding domain of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]

- 10. Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-986165 (Deucravacitinib) for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BMS-986165 (Deucravacitinib), a highly potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), in cell culture applications.

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, orally bioavailable, small molecule inhibitor of TYK2.[1] It functions through a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][3] This binding stabilizes the inactive state of the enzyme, thereby blocking downstream signaling mediated by key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4][5] Its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3) makes it a valuable tool for investigating the specific roles of TYK2 in immune and inflammatory responses.[6][7]

Mechanism of Action: TYK2 Signaling Pathway

TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines involved in both innate and adaptive immunity.[4][8] Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs, becomes activated. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.[8][9] BMS-986165 selectively inhibits this process by preventing the activation of TYK2.

Figure 1: TYK2 Signaling Pathway and BMS-986165 Inhibition.

Solubility and Physicochemical Properties

Proper solubilization is critical for the accurate and reproducible use of BMS-986165 in cell culture experiments.

| Property | Value |

| Molecular Weight | 425.46 g/mol [6] |

| CAS Number | 1609392-27-9[10] |

| Solubility | |

| DMSO | 30 mg/mL (70.51 mM)[6][10], up to 84.2 mg/mL (197.9 mM) with sonication[5] |

| Water | Insoluble[6][10] |

| Ethanol | Insoluble[6][10] |

| Storage | |

| Powder | -20°C for up to 3 years[5] |

| In Solvent | -80°C for up to 1 year[5] |

Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]

Preparation of BMS-986165 for Cell Culture

The following protocol outlines the steps for preparing stock and working solutions of BMS-986165 for use in cell-based assays.

Figure 2: Workflow for BMS-986165 Solution Preparation.

Materials

-

BMS-986165 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, complete cell culture medium appropriate for your cell line

-

Vortex mixer

-

Sonicator (optional, but recommended)[5]

Protocol for Stock Solution (10 mM)

-

Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

Weighing: Carefully weigh out a precise amount of BMS-986165 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.425 mg of the compound (Molecular Weight = 425.46 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to ensure complete dissolution.[5] The solution should be clear.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol for Working Solutions

-

Thawing: When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Prepare working solutions by serially diluting the stock solution in complete cell culture medium. It is crucial to perform dilutions immediately before use.

-

Final Concentration: The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Example Dilution Series:

-

To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).

-

Further dilutions can be made from this working solution to achieve the desired final concentrations for your experiment.

-

Experimental Protocol: Inhibition of STAT Phosphorylation

A common application for BMS-986165 is to assess its ability to inhibit cytokine-induced STAT phosphorylation in immune cells.

Figure 3: Workflow for a STAT Phosphorylation Assay.

Principle

This protocol measures the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence or absence of BMS-986165. The inhibition of STAT phosphorylation serves as a direct readout of TYK2 activity.

Methodology

-

Cell Plating: Plate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or specific T-cell subsets) in a 96-well plate at an appropriate density.

-

Pre-treatment: Add serial dilutions of BMS-986165 (prepared as described in section 4.3) to the cells. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the TYK2 pathway (e.g., IL-12 or IL-23 to assess pSTAT4, or IFN-α to assess pSTAT1/pSTAT3).[11][12]

-

Incubation: Incubate for a short period (typically 15-30 minutes) at 37°C.

-

Fixation and Permeabilization: Fix and permeabilize the cells using commercially available reagents to allow intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., PE-anti-pSTAT3).

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT-positive cells or the mean fluorescence intensity.

-

Data Interpretation: A dose-dependent decrease in STAT phosphorylation in BMS-986165-treated cells compared to the vehicle control indicates successful inhibition of the TYK2 pathway. The IC50 value can be calculated from the dose-response curve.

Summary of In Vitro Activity

BMS-986165 demonstrates potent and selective activity in a variety of cell-based assays.

| Assay | Target/Pathway | IC50 / Ki Value | Reference |

| TYK2 Pseudokinase (JH2) Domain Binding | TYK2 | Ki = 0.02 nM | [6][13] |

| TYK2 Pseudokinase (JH2) Domain Binding | TYK2 | IC50 = 1.0 nM | [5][14] |

| Cellular Inhibition of IL-12, IL-23, Type I IFN Signaling | TYK2-dependent pathways | IC50 = 2-19 nM | [5][12][14] |

| STAT5 Phosphorylation in CD3+ T-cells | JAK1/3 | >100-fold less potent than TYK2 inhibition | [6][7][12] |

| STAT3 Phosphorylation in Platelets (TPO-induced) | JAK2 | >2000-fold less potent than TYK2 inhibition | [6][7][12] |

These data highlight the exceptional selectivity of BMS-986165 for TYK2-mediated signaling over other JAK family members.

Conclusion

BMS-986165 is a powerful research tool for dissecting the role of TYK2 in health and disease. By following these detailed protocols for solubilization and application in cell culture, researchers can obtain reliable and reproducible results to further elucidate the intricacies of the TYK2 signaling pathway.

References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 2. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 4. bms.com [bms.com]

- 5. Deucravacitinib | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 12. benchchem.com [benchchem.com]

- 13. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]

- 14. abmole.com [abmole.com]

Application Notes and Protocols for the In Vitro Use of BMS-986165 (Deucravacitinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Unlike pan-JAK inhibitors that target the conserved ATP-binding site of the kinase domain, Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5] This allosteric mechanism locks the enzyme in an inactive conformation, thereby preventing receptor-mediated activation and downstream signaling.[3][5] Deucravacitinib potently and selectively blocks the signaling of key cytokines implicated in various immune-mediated diseases, including the interleukin-23 (IL-23), IL-12, and type I interferon (IFN) pathways.[3][4][6] Its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3) minimizes off-target effects, offering a favorable safety profile.[2][3]

Optimal Concentration for In Vitro Studies

The optimal concentration of BMS-986165 for in vitro studies is dependent on the specific assay, cell type, and experimental endpoint. Based on available data, a concentration range of 1 nM to 10 µM is recommended for generating dose-response curves in most cell-based assays.

For initial screening, a concentration of 100 nM to 1 µM is often effective at eliciting a significant biological response in sensitive cell lines. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of Deucravacitinib for the specific cell line being used.[4]

Quantitative Data Summary

In Vitro Potency of BMS-986165 (Deucravacitinib)

| Target/Assay | Cell Line/System | IC50/Ki | Reference |

| TYK2 Pseudokinase (JH2) Binding | Cell-free | Ki: 0.02 nM | [7] |

| TYK2 Pseudokinase (JH2) Binding | Cell-free | IC50: 1.0 nM | [5] |

| IL-12, IL-23, IFN-α Signaling | Cellular Assays | IC50: 2-19 nM | [2] |

| IL-12 induced IFN-γ production | Human Whole Blood | Potent Inhibition (nM range) | [2] |

| IFNα mediated CXCL9 and CXCL10 production | Myeloid Dendritic Cells | IC50: 4 nM and 9 nM, respectively | [8] |

| IL-15 induced NK cell pSTAT | NK Cells | IC50: 936 nM | [8] |

| IL-15 induced NK cell CD107a expression | NK Cells | IC50: 916 nM | [8] |

| IL-15 induced NK cell proliferation | NK Cells | IC50: 711 nM | [8] |

Selectivity of BMS-986165 (Deucravacitinib)

| Kinase | Selectivity vs. TYK2 | Reference |

| JAK1 | >100-fold | [2][3] |

| JAK2 | >2000-fold | [2][3] |

| JAK3 | >100-fold | [2][3] |

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic or cytostatic effects of BMS-986165 on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

-

BMS-986165 (Deucravacitinib)

-

Anhydrous DMSO

-

Selected cell line (e.g., THP-1, PBMCs)

-

Complete cell culture medium

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.

-

For suspension cells, seed at a density of 20,000-50,000 cells/well.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of BMS-986165 in anhydrous DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest BMS-986165 treatment.

-

Add the diluted compound to the cells and incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals and measure absorbance at 570 nm.[9]

-

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control (100% viability).

-

Plot the percentage of viability against the logarithm of the BMS-986165 concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Flow Cytometry

Objective: To measure the in vitro potency of BMS-986165 by quantifying its ability to inhibit cytokine-induced phosphorylation of STAT proteins.

Materials:

-

BMS-986165 (Deucravacitinib)

-

Human PBMCs or a relevant cell line (e.g., THP-1)

-

RPMI 1640 with 10% FBS

-

Recombinant human cytokine (e.g., IL-23, IL-12, IFN-α)

-

Fixation/Permeabilization buffer

-

Fluorescently conjugated anti-phospho-STAT antibody (e.g., pSTAT3, pSTAT4)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Compound Incubation:

-

Cytokine Stimulation:

-

Fixation and Permeabilization:

-

Stop the stimulation by adding fixation buffer and incubate for 20 minutes at room temperature.[10]

-

Wash the cells and add permeabilization buffer.

-

-

Intracellular Staining:

-

Stain the cells with the fluorescently conjugated anti-phospho-STAT antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percentage of inhibition for each BMS-986165 concentration relative to the vehicle control and generate a dose-response curve to determine the IC50 value.[10]

-

Visualizations

Caption: BMS-986165 allosterically inhibits TYK2, blocking cytokine signaling.

Caption: General workflow for in vitro testing of BMS-986165.

References

- 1. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Non-Clinical Evaluations of Deucravacitinib and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Mouse Models of Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-986165 (Deucravacitinib), a selective Tyrosine Kinase 2 (TYK2) inhibitor, in preclinical mouse models of skin inflammation, particularly psoriasis.

Introduction

Psoriasis is a chronic immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[1][3][4] Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a crucial role in the signaling pathways of key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[1][4][5][6] By inhibiting TYK2, BMS-986165 effectively disrupts these pro-inflammatory signaling cascades, making it a targeted therapy for psoriasis.[6][7][8] Preclinical evaluation of BMS-986165 in mouse models of skin inflammation is a critical step in understanding its therapeutic potential and mechanism of action. The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model for such investigations.[2][9][10][11][12]

Signaling Pathway of TYK2 in Psoriasis

The diagram below illustrates the central role of TYK2 in mediating the signaling of pro-inflammatory cytokines that drive the pathogenesis of psoriasis.

Caption: TYK2 signaling pathway in psoriasis pathogenesis.

Experimental Protocols

This protocol describes the induction of psoriasis-like dermatitis in mice using a commercially available 5% imiquimod cream. This model recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening.[9][10][11][12]

Materials:

-

8-12 week old BALB/c or C57BL/6 mice

-

5% Imiquimod cream (e.g., Aldara™)

-

BMS-986165

-

Vehicle for BMS-986165 (e.g., Vaseline for topical application)

-

Electric shaver and depilatory cream

-

Calipers for ear and skin thickness measurements

-

Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice

Procedure:

-

Animal Preparation:

-

One day prior to the start of the experiment, shave the dorsal skin of the mice.

-

Apply a depilatory cream for 2-3 minutes to remove any remaining hair, then rinse thoroughly with water.

-

Allow the mice to acclimate for at least 24 hours.

-

-

Induction of Skin Inflammation:

-

Preparation and Administration of BMS-986165:

-

Prepare a 1.5% BMS-986165 ointment by incorporating the compound into a suitable vehicle like Vaseline.[13]

-

Divide the mice into experimental groups:

-

Group 1: Control (No treatment)

-

Group 2: IMQ + Vehicle

-

Group 3: IMQ + 1.5% BMS-986165 ointment

-

-

For the treatment group, apply 100 mg of the 1.5% BMS-986165 ointment to the same area as the imiquimod application, typically shortly after the IMQ application.[13]

-

Administer the vehicle or BMS-986165 ointment daily for the duration of the imiquimod treatment.[13]

-

-

Assessment of Skin Inflammation:

-

Daily Monitoring: Record the body weight and observe the general health of the mice daily.

-

PASI Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the back skin daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the total PASI score.

-

Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin daily using a caliper.

-

-

Endpoint Analysis (At the end of the experiment):

-

Tissue Collection: Euthanize the mice and collect the treated skin and ear tissues.

-

Histopathology: Fix a portion of the skin tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Assess for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or multiplex assay.

-

Gene Expression Analysis: Isolate RNA from skin tissue for qRT-PCR analysis of inflammatory gene expression.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating BMS-986165 in an IMQ-induced mouse model of skin inflammation.

Caption: General experimental workflow for BMS-986165 evaluation.

Data Presentation

The following table summarizes representative quantitative data from a study evaluating a topical 1.5% BMS-986165 ointment in an IMQ-induced psoriasis mouse model.[13]

| Parameter | IMQ + Vehicle | IMQ + 1.5% BMS-986165 | Outcome |

| PASI Score (Day 5) | Increased | Significantly Reduced | Amelioration of clinical signs |

| Epidermal Thickness (Day 5) | Increased | Significantly Decreased | Reduction in acanthosis |

| PCNA+ Cells (Proliferation Marker) | Increased | Downregulated | Inhibition of keratinocyte hyperproliferation |

| IL-17 Signaling Pathway Enrichment in T cells | Enriched | Diminished | Attenuation of the Th17 inflammatory response |

This table is a qualitative summary based on the findings of the cited study. For specific numerical data, please refer to the original publication.

Conclusion

BMS-986165 is a potent and selective TYK2 inhibitor with demonstrated efficacy in preclinical models of psoriasis. The protocols and information provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of TYK2 inhibition in skin inflammation. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

References

- 1. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. dermatologytimes.com [dermatologytimes.com]

- 8. dovepress.com [dovepress.com]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 11. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imavita.com [imavita.com]

- 13. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a TYK2 Inhibitor (Represented by BMS-986165/Deucravacitinib) in Cancer Research

Disclaimer: Specific in vivo administration protocols for a compound designated "BMS961" are not publicly available. The following application notes and protocols are based on the publicly available data for the Bristol Myers Squibb compound BMS-986165 (Deucravacitinib) , a selective Tyrosine Kinase 2 (TYK2) inhibitor. This information is intended to serve as a representative guide for researchers working with similar small molecule inhibitors targeting the TYK2 signaling pathway in the context of in vivo cancer research.

Introduction

BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling of key cytokines involved in immunity and inflammation, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, BMS-986165 stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling cascades.[5][6][7] The TYK2 signaling pathway has been implicated in the pathogenesis of various autoimmune diseases and is an emerging target in oncology due to its role in cancer cell survival and immune modulation.[4][8][9]

Mechanism of Action

BMS-986165 selectively inhibits TYK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the TYK2-STAT pathway interferes with the signaling of pro-inflammatory and immunomodulatory cytokines that can contribute to tumor growth and survival.[4][8][9] Preclinical studies have shown that TYK2 inhibitors can induce tumor regression in models of T-cell acute lymphoblastic leukemia and some solid tumors.[8][10]

Signaling Pathway Diagram

Caption: TYK2 signaling pathway and the inhibitory action of BMS-986165.

Quantitative Data Summary

| Parameter | Value | Species | Disease Model | Source |

| In Vitro Potency (Ki) | 0.02 nM | Human | Cell-free assay | [6] |

| Oral Efficacy Dose | 15 mg/kg, twice daily | Mouse | IL-23-induced acanthosis (Psoriasis model) | [11] |

| Oral Efficacy Dose | 30 mg/kg, twice daily | Mouse | IL-23-induced acanthosis (Psoriasis model) | [11] |

| Clinical Trial Dose (Psoriasis) | 6 mg, once daily | Human | Plaque Psoriasis | [2] |

| Clinical Trial Dose (Psoriasis) | 12 mg, once daily | Human | Plaque Psoriasis | [2] |

Experimental Protocols

Protocol 1: Preparation of BMS-986165 for Oral Administration in Mice

This protocol is based on typical formulation strategies for orally administered small molecules in preclinical studies.

Materials:

-

BMS-986165 (Deucravacitinib) powder

-

Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of PEG300, Tween 80, and water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of BMS-986165: Based on the desired dose (e.g., 15 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 10 mL/kg for mice), calculate the total mass of the compound needed.

-

Prepare the vehicle solution: If using methylcellulose, slowly add the powder to sterile water while stirring to avoid clumping. Stir until fully dissolved. For other formulations, prepare as per internal laboratory standards. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]

-

Weigh the compound: Accurately weigh the calculated amount of BMS-986165 powder using an analytical balance.

-

Prepare the dosing suspension: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add a small volume of the vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If the compound is difficult to suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.

-